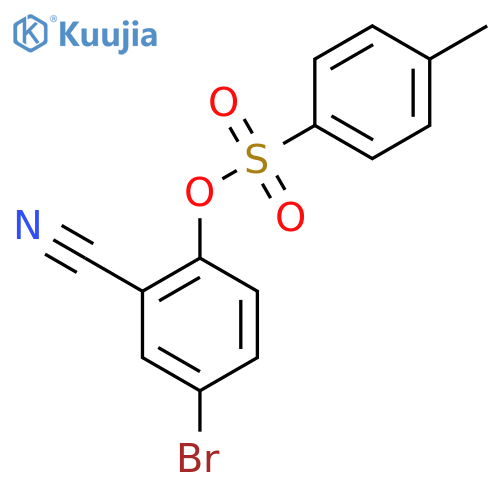

Cas no 2757951-51-0 (4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate)

4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 2757951-51-0

- 4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate

- EN300-6974466

- 4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C14H10BrNO3S/c1-10-2-5-13(6-3-10)20(17,18)19-14-7-4-12(15)8-11(14)9-16/h2-8H,1H3

- InChIKey: PGDPUCSMDHSGOF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C#N)C=1)OS(C1C=CC(C)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 350.95648g/mol

- どういたいしつりょう: 350.95648g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 470

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6974466-10.0g |

4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate |

2757951-51-0 | 95.0% | 10.0g |

$2393.0 | 2025-03-12 | |

| Enamine | EN300-6974466-0.1g |

4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate |

2757951-51-0 | 95.0% | 0.1g |

$490.0 | 2025-03-12 | |

| Enamine | EN300-6974466-5.0g |

4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate |

2757951-51-0 | 95.0% | 5.0g |

$1614.0 | 2025-03-12 | |

| Enamine | EN300-6974466-0.5g |

4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate |

2757951-51-0 | 95.0% | 0.5g |

$535.0 | 2025-03-12 | |

| Enamine | EN300-6974466-0.05g |

4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate |

2757951-51-0 | 95.0% | 0.05g |

$468.0 | 2025-03-12 | |

| Enamine | EN300-6974466-2.5g |

4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate |

2757951-51-0 | 95.0% | 2.5g |

$1089.0 | 2025-03-12 | |

| Enamine | EN300-6974466-0.25g |

4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate |

2757951-51-0 | 95.0% | 0.25g |

$513.0 | 2025-03-12 | |

| Enamine | EN300-6974466-1.0g |

4-bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate |

2757951-51-0 | 95.0% | 1.0g |

$557.0 | 2025-03-12 |

4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate 関連文献

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to 4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate (CAS No. 2757951-51-0)

4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate, identified by its CAS number 2757951-51-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of sulfonated aromatic derivatives, characterized by its bromine and cyano functional groups, which contribute to its unique chemical properties and reactivity. The presence of a methyl substituent at the para position relative to the sulfonate group further enhances its utility in various synthetic applications.

The structural framework of 4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate consists of a benzene ring substituted with a bromine atom at the ortho position, a cyano group at the meta position, and a sulfonate moiety at the para position. The methyl group at the fourth position adds an additional layer of complexity, influencing both its electronic and steric properties. This combination of substituents makes it a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

In recent years, there has been a growing interest in sulfonated aromatic compounds due to their potential applications in drug development. The sulfonate group, being highly polar, enhances the water solubility of molecules, making them more suitable for pharmaceutical formulations. Additionally, the bromine and cyano groups provide reactive sites for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

One of the most compelling aspects of 4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate is its role as a building block in the synthesis of biologically active compounds. Researchers have leveraged its structural features to develop novel molecules with potential therapeutic effects. For instance, sulfonated aromatic compounds have been explored as inhibitors of various enzymes and receptors, making them valuable candidates for drug discovery.

Recent studies have highlighted the utility of 4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate in the development of ligands for metal ion binding. The sulfonate group acts as a chelating agent, facilitating the coordination with metal ions such as copper and zinc. These metal complexes have shown promise in various applications, including catalysis and therapeutic agents. The bromine and cyano groups further enhance the reactivity, allowing for additional modifications that can fine-tune the properties of these complexes.

The compound's electronic properties also make it interesting for materials science applications. The presence of electron-withdrawing groups like the cyano and bromine atoms influences the molecule's frontier orbitals, making it suitable for use in organic electronics. For example, derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to absorb light across a broad spectrum.

In terms of synthetic methodologies, 4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate serves as an excellent precursor for constructing more complex scaffolds. The sulfonate group can be readily removed under specific conditions, allowing access to parent aromatic systems that can be further functionalized. This flexibility is particularly valuable in drug discovery pipelines, where rapid access to diverse molecular libraries is essential.

The compound's stability under various reaction conditions also contributes to its appeal as a synthetic intermediate. It remains intact under harsh conditions such as high temperatures or strong acids/bases, ensuring that it can be incorporated into multi-step syntheses without degradation. This stability is crucial for large-scale production processes where yield and purity are paramount.

From a commercial perspective, 4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate is available from multiple chemical suppliers, ensuring that researchers have access to high-quality material for their studies. Its availability underscores its importance as a commercial chemical intermediate and highlights its widespread use in both academic and industrial settings.

The future prospects for 4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate are promising, with ongoing research exploring new applications and synthetic routes. As our understanding of molecular interactions deepens, this compound is likely to play an even greater role in the development of novel materials and therapeutics. Its unique combination of structural features makes it a cornerstone in modern chemical synthesis.

2757951-51-0 (4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate) 関連製品

- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)

- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)

- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)

- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)

- 128540-52-3(2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)

- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)

- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)

- 2138199-37-6(5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)

- 1261446-97-2(2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine)

- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)